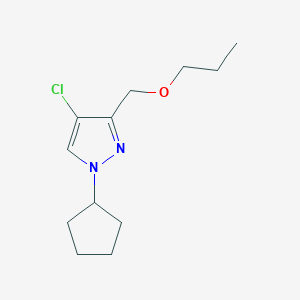![molecular formula C20H11Cl2F6NO2S B2709024 N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-11-2](/img/structure/B2709024.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains phenyl rings, which are six-membered carbon rings typical in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a thiophene ring at its core, with a carboxamide group attached to one carbon of the thiophene. The carboxamide nitrogen would then be bonded to a phenyl ring, which is substituted with two trifluoromethyl groups. Another carbon of the thiophene would be bonded to a methoxy group, which is in turn bonded to a dichlorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carboxamide group might be involved in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group and the aromatic rings could influence its solubility, while the presence of the sulfur atom in the thiophene ring could influence its electronic properties .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Research on compounds like bisphenol A and DDT derivatives highlights the environmental persistence and potential toxicity of certain chemicals. These studies are crucial for understanding the ecological and health risks associated with chemical exposure and for developing safer alternatives. For instance, studies on bisphenol A alternatives have assessed their carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties, indicating the importance of evaluating new chemicals for safety before widespread use (Shalenie P. den Braver-Sewradj et al., 2020).
Chemical Synthesis and Applications
Research on the synthesis and applications of compounds like thiophene analogues and phosphonic acids provides insights into the development of new materials and drugs. These studies contribute to the fields of medicinal chemistry, material science, and environmental chemistry by exploring new synthetic pathways and potential uses of novel compounds (J. Ashby et al., 1978), (C. M. Sevrain et al., 2017).
Endocrine Disruption and Human Health
The impact of endocrine-disrupting chemicals on human health, including their roles in obesity, reproductive health, and developmental effects, is a critical area of research. Understanding how these chemicals interact with the endocrine system can inform public health policies and lead to the development of safer compounds (J. Tang-Péronard et al., 2011).
Analytical Techniques and Detection
The development and refinement of analytical techniques for detecting environmental pollutants and understanding their behavior and fate in the environment are essential for monitoring and mitigating chemical risks. Studies on the mass spectrometry of polybrominated diphenyl ethers, for example, are crucial for tracking the presence and concentrations of these compounds in the environment (R. Hites, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F6NO2S/c21-13-2-1-10(15(22)8-13)9-31-16-3-4-32-17(16)18(30)29-14-6-11(19(23,24)25)5-12(7-14)20(26,27)28/h1-8H,9H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYJOPIRDXMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F6NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylpyrazole-3-carboxylic acid](/img/structure/B2708950.png)
![2-imino-1-(2-morpholinoethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-3-yl cyanide](/img/structure/B2708953.png)
![3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2708954.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)
![Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2708961.png)
![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2708963.png)
![1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2708964.png)